molecular formula C16H24N2O B11858829 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11858829
M. Wt: 260.37 g/mol
InChI Key: YQBYNXSWQXJTPI-UHFFFAOYSA-N
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Description

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spirocyclic framework that combines both oxygen and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves a multi-step process. One common method includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This approach allows for the construction of the spirocyclic framework in a controlled manner. Another method involves the Prins cyclization reaction, which enables the formation of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .

Industrial Production Methods

Industrial production of this compound often relies on optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions, such as controlled temperature and pressure, plays a crucial role in scaling up the production process. Additionally, purification techniques like chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized spirocyclic compounds .

Scientific Research Applications

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. As a dual μ-opioid receptor agonist and σ1 receptor antagonist, the compound exerts its effects by binding to these receptors and modulating their activity. This dual activity is believed to contribute to its potent analgesic effects while minimizing side effects such as constipation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane stands out due to its balanced dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist. This unique combination of activities makes it a promising candidate for the development of safer and more effective analgesics .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-(2-phenylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)6-11-18-12-13-19-16(14-18)7-9-17-10-8-16/h1-5,17H,6-14H2

InChI Key

YQBYNXSWQXJTPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CCO2)CCC3=CC=CC=C3

Origin of Product

United States

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